molecular formula C10H13NO4 B7857307 1-Methoxy-4-nitro-2-propoxybenzene CAS No. 36160-53-9

1-Methoxy-4-nitro-2-propoxybenzene

Cat. No.: B7857307
CAS No.: 36160-53-9
M. Wt: 211.21 g/mol
InChI Key: WRVKWDXNFSAJLZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-nitro-2-propoxybenzene ( 36160-53-9) is a nitro-aromatic compound of interest as a building block in organic and medicinal chemistry research. With the molecular formula C 10 H 13 NO 4 and a molecular weight of 211.21 g/mol, this compound features both methoxy and propoxy ether groups adjacent to a nitro functional group on a benzene ring . The nitro group (NO 2 ) is a strongly electron-withdrawing moiety that can significantly alter the electronic properties and reactivity of an aromatic system, making it a valuable scaffold for synthesizing more complex molecules . Nitro-aromatic compounds are frequently investigated for their diverse biological activities, which can include antimicrobial, antiparasitic, and antihypertensive effects, and they serve as key intermediates in the development of potential pharmaceuticals . Researchers may utilize this specific compound as a precursor or intermediate in chemical synthesis, leveraging its structure to create novel compounds for biological screening or material science applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

1-methoxy-4-nitro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVKWDXNFSAJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36160-53-9
Record name 1-Methoxy-4-nitro-2-propoxybenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP9DY74SHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-Methoxy-4-nitro-2-propoxybenzene C₁₀H₁₂NO₄ -OCH₃ (1), -NO₂ (4), -OCH₂CH₂CH₃ (2) 210.21* Likely intermediate in synthesis; reactivity influenced by nitro and alkoxy groups N/A**
1-Methoxy-4-propoxybenzene C₁₀H₁₄O₂ -OCH₃ (1), -OCH₂CH₂CH₃ (4) 166.22 Higher lipophilicity; potential solvent or fragrance component [4]
1-Fluoro-4-methoxy-2-nitrobenzene C₇H₆FNO₃ -F (1), -OCH₃ (4), -NO₂ (2) 171.13 Enhanced electrophilicity due to fluorine; used in halogenated intermediates [6]
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ -I (1), -OCH₃ (4), -NO₂ (2) 279.03 Heavy atom effect; potential in radiopharmaceuticals or catalysis [2]
2-Ethyl-1-methoxy-4-nitrobenzene C₉H₁₁NO₃ -OCH₃ (1), -NO₂ (4), -CH₂CH₃ (2) 181.19 Reduced steric hindrance; intermediate in drug synthesis (e.g., Loxapine analogs) [14]
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene C₁₄H₁₀BrClNO₄ -Br (3), -Cl (1), -OCH₃ (4), -NO₂ (2) 393.60 High reactivity for cross-coupling; reference material in API synthesis [13]
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene C₉H₁₄N₂O₂ -OCH₃ (1), -NH₂ (2), -NHCH₂CH₂OH (4) 182.22 Oxidative hair dye (3% max concentration); forms salts for stability [9]

Calculated based on molecular formula. *Direct evidence for the target compound is absent; properties inferred from analogs.

Preparation Methods

Sequential Alkylation-Nitration Approach

This two-step method involves introducing methoxy and propoxy groups followed by nitration.

Step 1: Synthesis of 1-Methoxy-2-propoxybenzene

Starting Material : Resorcinol (1,3-dihydroxybenzene) or catechol (1,2-dihydroxybenzene).
Procedure :

  • Methylation :

    • React resorcinol with methyl iodide (MeI) in acetone using K₂CO₃ as a base at 60°C for 6 hours to yield 3-methoxyphenol.

    • Mechanism : SN2 displacement of iodide by the phenoxide ion.

  • Propylation :

    • Treat 3-methoxyphenol with 1-bromopropane in acetonitrile under reflux (85°C) with K₂CO₃ for 3–5 hours.

    • Yield : ~54–60% (analogous to).

Key Reaction :

3-Methoxyphenol+1-BromopropaneAcetonitrile, 85°CK2CO31-Methoxy-2-propoxybenzene+KBr+H2O\text{3-Methoxyphenol} + \text{1-Bromopropane} \xrightarrow[\text{Acetonitrile, 85°C}]{\text{K}2\text{CO}3} \text{1-Methoxy-2-propoxybenzene} + \text{KBr} + \text{H}_2\text{O}

Step 2: Nitration of 1-Methoxy-2-propoxybenzene

Conditions :

  • Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to direct nitro group placement para to the methoxy group.

  • Yield : ~70–75% (estimated from analogous nitrations).

Mechanistic Insight :
The methoxy group’s strong electron-donating effect dominates directing, favoring nitration at position 4. Propoxy’s weaker activation minimizes competing ortho nitration.

Direct Functionalization of Nitrophenol Derivatives

An alternative route starts with pre-nitrated intermediates to bypass regioselectivity challenges.

Step 1: Synthesis of 2-Methoxy-4-nitrophenol

Procedure :

  • Nitrate guaiacol (2-methoxyphenol) at 0°C using HNO₃ in acetic acid, yielding 2-methoxy-4-nitrophenol.

  • Yield : ~85% (literature-based).

Step 2: Propylation of 2-Methoxy-4-nitrophenol

Conditions :

  • React with 1-iodopropane in acetone or DMF using K₂CO₃ at 80°C for 4 hours.

  • Yield : ~50–55% (similar to).

Optimization Note :
Using 1-iodopropane instead of chloride analogs improves reactivity due to better leaving-group ability, though costs increase.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Alkylation-NitrationHigh regioselectivity in nitrationMulti-step, purification needed60–75%
Nitrophenol AlkylationFewer stepsLower yields due to steric hindrance50–55%

Critical Reaction Parameters

Solvent and Base Selection

  • Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity of phenoxide ions in alkylation.

  • K₂CO₃ is preferred over NaOH for milder conditions and reduced hydrolysis risk.

Temperature Control

  • Alkylation : Reflux (80–85°C) balances reaction rate and side-product formation.

  • Nitration : Low temperatures (0–5°C) prevent poly-nitration and oxidation.

Catalysts and Additives

  • KI or NaI (10–50 mol%) accelerates reactions with chloroalkylating agents via the Finkelstein mechanism.

Scalability and Industrial Feasibility

  • The alkylation-nitration route is scalable but requires rigorous temperature control during nitration to avoid exothermic side reactions.

  • Cost Drivers :

    • 1-Iodopropane (≈$200/mol) vs. 1-bromopropane (≈$50/mol).

    • Solvent recovery systems to mitigate acetonitrile costs.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time for alkylation from hours to minutes (e.g., 30 minutes at 100°C).

  • Flow Chemistry : Enables safer nitration via continuous processing with real-time monitoring .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Methoxy-4-nitro-2-propoxybenzene, and what experimental conditions are critical for high yield?

Methodological Answer:
The synthesis of this compound involves multi-step functionalization of the benzene ring. A common approach includes:

  • Nitration : Introduce the nitro group at the para position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
  • Alkoxylation : Propoxy group installation via nucleophilic aromatic substitution (SNAr) with propyl bromide in the presence of a base (e.g., K₂CO₃) at reflux in a polar aprotic solvent like DMF .
  • Methylation : Methoxy group addition via O-methylation using methyl iodide and a base (e.g., NaH) in anhydrous THF .
    Critical Conditions : Monitor reaction progress with TLC/HPLC, optimize stoichiometry to prevent side reactions (e.g., di-substitution), and purify intermediates via column chromatography.

Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in further functionalization?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking studies can predict:

  • Electrophilic Aromatic Substitution (EAS) Sites : Calculate Fukui indices to identify electron-rich regions (e.g., ortho/para to methoxy or nitro groups) .
  • Steric Effects : Molecular dynamics simulations assess steric hindrance from the propoxy group, influencing reaction pathways.
  • Reactivity Databases : Tools like PISTACHIO and REAXYS provide comparative data on similar nitroaromatic compounds to guide experimental design .
    Validation : Cross-check predictions with experimental spectroscopic data (e.g., NOESY for spatial proximity) .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy δ ~3.8 ppm; nitro deshields adjacent protons).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal XRD provides bond lengths/angles and confirms regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced: How should researchers resolve contradictions in reported spectroscopic data for nitroaromatic compounds like this compound?

Methodological Answer:
Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
  • Cross-Validation : Compare XRD data with computational models (DFT-optimized geometries) to verify assignments .
  • Meta-Analysis : Aggregate data from semantic searches in chemical databases (e.g., PubChem, Reaxys) to identify consensus values .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation; install emergency showers/eye wash stations .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies mitigate thermal instability or hazardous decomposition of this compound under reaction conditions?

Methodological Answer:

  • Thermal Stability Screening : Perform DSC/TGA to identify decomposition thresholds (>200°C in some nitroaromatics) .
  • Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidative side reactions.
  • Additive Stabilizers : Introduce radical scavengers (e.g., BHT) or pH buffers to suppress autocatalytic decomposition .

Advanced: How can researchers leverage this compound as a precursor in medicinal chemistry or materials science?

Methodological Answer:

  • Pharmaceutical Intermediates : Functionalize the nitro group to amines (via reduction) for bioactive molecule synthesis (e.g., antimicrobial agents) .
  • Polymer Chemistry : Incorporate into epoxy resins or dendrimers for enhanced thermal stability .
  • Photocatalysis : Explore nitro-to-amine conversion under visible light using 4CzIPN as a photocatalyst .

Advanced: What are the ecological implications of this compound, and how can its environmental persistence be assessed?

Methodological Answer:

  • PBT Assessment : Evaluate persistence (OECD 301 biodegradation tests), bioaccumulation (log Kow via HPLC), and toxicity (Daphnia magna assays) .
  • Advanced Oxidation Processes (AOPs) : Test UV/H₂O₂ or Fenton reactions for degradation efficiency .

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